molecular formula C16H25NO3S2Si B14342042 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole CAS No. 105923-28-2

2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B14342042
CAS No.: 105923-28-2
M. Wt: 371.6 g/mol
InChI Key: VTGJNEZVINMJKK-UHFFFAOYSA-N
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Description

2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole is a chemical compound that combines the properties of both organosilicon and benzothiazole derivatives. This compound is known for its unique structural features, which include a triethoxysilyl group attached to a propyl chain, which is further connected to a benzothiazole ring through a sulfanyl linkage. The presence of both silicon and sulfur in the molecule imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 3-(triethoxysilyl)propylamine with 2-mercaptobenzothiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Preparation of 3-(triethoxysilyl)propylamine by reacting 3-chloropropyltriethoxysilane with ammonia.

    Step 2: Reaction of 3-(triethoxysilyl)propylamine with 2-mercaptobenzothiazole in the presence of a suitable solvent and catalyst.

The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can undergo reduction reactions under specific conditions.

    Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The triethoxysilyl group can form strong bonds with various substrates, while the benzothiazole ring can interact with biological molecules. The sulfanyl linkage provides additional reactivity, allowing the compound to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Trimethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole
  • 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzoxazole
  • 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzimidazole

Uniqueness

2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole is unique due to the presence of both silicon and sulfur in its structure, which imparts distinct chemical properties. The combination of the triethoxysilyl group and the benzothiazole ring provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

105923-28-2

Molecular Formula

C16H25NO3S2Si

Molecular Weight

371.6 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)propyl-triethoxysilane

InChI

InChI=1S/C16H25NO3S2Si/c1-4-18-23(19-5-2,20-6-3)13-9-12-21-16-17-14-10-7-8-11-15(14)22-16/h7-8,10-11H,4-6,9,12-13H2,1-3H3

InChI Key

VTGJNEZVINMJKK-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCSC1=NC2=CC=CC=C2S1)(OCC)OCC

Origin of Product

United States

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